Product packaging for Decacene(Cat. No.:CAS No. 24540-30-5)

Decacene

Cat. No.: B14694769
CAS No.: 24540-30-5
M. Wt: 528.6 g/mol
InChI Key: XXVUUWBSFBORGU-UHFFFAOYSA-N
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Description

Decacene is an organic compound belonging to the class of higher acenes, consisting of ten linearly fused benzene rings . It represents a significant milestone in synthetic chemistry as the largest acene generated to date . Like other higher acenes, this compound is characterized by an extremely narrow HOMO-LUMO energy gap, which decreases as the acene chain length increases, leading to high reactivity and instability under ambient conditions . Its synthesis is a formidable challenge and has been achieved through specialized on-surface methods under ultra-high vacuum (UHV) conditions on a gold (Au(111)) substrate, starting from stable precursor molecules . The generation and real-space visualization of individual this compound molecules has been accomplished using high-resolution Scanning Tunneling Microscopy (STM) . Due to its extended, zigzag-edged π-conjugated system, this compound is of exceptional interest for fundamental research. It serves as the narrowest model system for zigzag graphene nanoribbons (ZGNRs), providing critical insights into edge states and magnetic phenomena in graphenic nanostructures . Its unique electronic properties make it a promising candidate for advanced applications in organic electronics, including as a component in organic field-effect transistors (OFETs) and for exploration in carbon-based spintronic devices . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H24 B14694769 Decacene CAS No. 24540-30-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24540-30-5

Molecular Formula

C42H24

Molecular Weight

528.6 g/mol

IUPAC Name

decacyclo[20.20.0.03,20.05,18.07,16.09,14.024,41.026,39.028,37.030,35]dotetraconta-1(42),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36,38,40-henicosaene

InChI

InChI=1S/C42H24/c1-2-6-26-10-30-14-34-18-38-22-42-24-40-20-36-16-32-12-28-8-4-3-7-27(28)11-31(32)15-35(36)19-39(40)23-41(42)21-37(38)17-33(34)13-29(30)9-25(26)5-1/h1-24H

InChI Key

XXVUUWBSFBORGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C4C=C5C=C6C=C7C=C8C=C9C=C%10C=CC=CC%10=CC9=CC8=CC7=CC6=CC5=CC4=CC3=CC2=C1

Origin of Product

United States

Advanced Synthesis Methodologies for Decacene

On-Surface Generation Techniques

On-surface synthesis provides a powerful approach to generate and investigate unstable molecules like decacene under ultra-high vacuum (UHV) conditions, which helps to mitigate their reactivity. nih.govnih.govtongji.edu.cnmdpi.com This approach allows for in situ structural and electronic characterization using techniques such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM). nih.govicmol.estongji.edu.cnmdpi.comacs.orgbeilstein-journals.org

Atom-Manipulation-Induced Conformational Preparation

Atom manipulation using the tip of an STM or AFM can be employed to induce conformational changes in precursor molecules on a surface, preparing them for subsequent reactions. acs.orgresearchgate.netnih.gov This technique is particularly useful for precursors that may adopt unfavorable conformations upon deposition. For instance, in the synthesis of longer acenes like trithis compound, STM tip manipulation was used to transform an edge-on adsorbed precursor into a stretched-out linear conformer necessary for the removal of protecting groups. researchgate.netnih.govacs.org While the direct application of this specific technique solely for conformational preparation of a this compound precursor is not explicitly detailed in the search results, the principle of using atom manipulation for transforming precursors on surfaces is a demonstrated strategy in acene synthesis. acs.orgresearchgate.netrecercat.catsci-hub.se

On-Surface Dehydrogenation of Partially Saturated Precursors

On-surface dehydrogenation is a common method for generating acenes from partially saturated hydrocarbon precursors. acs.orgresearchgate.netnih.govnih.gov This involves depositing a precursor molecule containing excess hydrogen atoms onto a catalytic surface, typically a metal like Au(111), and then applying thermal annealing or using STM/AFM tip manipulation to cleave C-H bonds, leading to aromatization and formation of the extended π-system of the acene. acs.orgresearchgate.netnih.govnih.gov This unified approach has been successfully applied to synthesize various higher acenes, including this compound, from their tetrahydroacene precursors on a Au(111) surface. researchgate.netnih.gov The conversion rate upon annealing can be highly efficient, approaching 100% in some cases. nih.gov

On-Surface Assisted Reduction of Tetraepoxy Precursors

Another effective on-surface technique for generating this compound involves the assisted reduction (deoxygenation) of tetraepoxy this compound precursors. acs.orgscispace.comnih.govnih.govcsic.esrsc.org This method utilizes a soluble precursor containing epoxide groups, which can be deposited onto a surface, such as Au(111). beilstein-journals.orgnih.govnih.gov Subsequent thermal annealing in the range of 150–220 °C triggers the surface-assisted cleavage of the oxygen atoms from the epoxide rings, leading to the formation of the fully conjugated this compound molecule. beilstein-journals.orgnih.gov This approach was described as a key step in the generation of this compound, allowing for its visualization and the study of its electronic resonances using STM and scanning tunneling spectroscopy (STS). scispace.comnih.govcsic.es Partial deoxygenation can sometimes occur even during the physical vapor deposition of the polyepoxide precursors. beilstein-journals.orgnih.gov

Multistep Single-Molecule Manipulation Approaches

Multistep single-molecule manipulation using scanning probe microscopy techniques allows for the controlled transformation of individual precursor molecules on a surface through a series of precisely directed steps. nih.govresearchgate.netnih.govacs.orgacs.org This approach is particularly valuable for synthesizing complex or highly reactive molecules that are difficult to obtain through conventional methods. While the search results primarily discuss this approach in the context of synthesizing trithis compound from a hexahydro-trietheno-trithis compound precursor via the removal of etheno-bridges using STM tip manipulation, the underlying principle of sequential atom manipulation to build or modify structures at the single-molecule level is applicable to the synthesis of other complex PAHs, including potentially this compound from suitable precursors. nih.govresearchgate.netnih.govacs.orgacs.org This method can involve inducing conformational changes and cleaving specific bonds through tip-assisted processes. researchgate.netnih.govacs.org

Functionalization Strategies for Enhanced Synthetic Accessibility and Stability

Functionalization strategies are crucial for enhancing the synthetic accessibility and stability of higher acenes like this compound. Current time information in Rutland, GB.chemicalbook.comresearchgate.net Due to the inherent reactivity and low solubility of unsubstituted long acenes, functional groups are introduced to precursor molecules or the acene backbone to mitigate these issues. nih.govrsc.orgnih.govrsc.orgresearchgate.net Common strategies include the incorporation of protecting groups, such as epoxide moieties or saturated rings, into precursor molecules. These groups increase solubility and stability, allowing for the synthesis and purification of the precursors in solution. nih.govbeilstein-journals.orgnih.gov Upon deposition on a surface, these protecting groups can be selectively removed through on-surface reactions (e.g., deoxygenation or dehydrogenation) to yield the desired acene. beilstein-journals.orgnih.govnih.gov Additionally, functionalization with bulky substituents, such as trialkylsilylethynyl groups, can kinetically stabilize acenes by preventing unwanted dimerization or oxidation reactions. researchgate.netresearchgate.net While the search results specifically mention the use of trialkylsilylethynyl groups for stabilizing acenes like heptacene (B1234624) and nonacene (B1237339), the principle of using bulky substituents for steric shielding is a general strategy applicable to enhancing the stability of other long acenes, potentially including functionalized this compound derivatives. researchgate.netresearchgate.net The "precursor approach," which involves synthesizing stable, soluble precursors with leaving groups, is a key functionalization strategy that enables the in situ generation of unstable π-conjugated systems. rsc.orgnih.govnih.govbeilstein-journals.orgnih.gov

Here is a table summarizing some of the synthesis methods and precursors mentioned:

Synthesis MethodPrecursor TypeSurface Used (if applicable)Key Transformation
On-Surface DehydrogenationPartially Saturated HydrocarbonsAu(111)Removal of hydrogen atoms
On-Surface Assisted ReductionTetraepoxy this compound PrecursorsAu(111)Removal of oxygen atoms (Deoxygenation)
Multistep Single-Molecule Manipulation (for Trithis compound)Hexahydro-trietheno-trithis compoundAu(111)Conformational change, Removal of etheno-bridges
Solution-Based SynthesisVarious (e.g., epoxy-containing)Not applicableFormation of stable, soluble precursors

Electronic Structure Investigations of Decacene

Ground State Characterization

The ground state of decacene is a subject of considerable research, with studies indicating a departure from a simple closed-shell configuration.

Analysis of Singlet-Triplet Energy Gaps

The energy difference between the singlet ground state (S₀) and the lowest triplet excited state (T₁) is a key indicator of diradical character. For this compound, this singlet-triplet (ST) energy gap is predicted to be small. pnas.orgrsc.orgacs.orgpsu.eduacs.orgub.eduaip.orgresearchgate.netresearchgate.net Theoretical calculations using various methods have estimated the open-shell singlet-triplet gap for this compound to range from approximately 1.5 to 5.7 kcal/mol (0.06 to 0.25 eV). aip.orgpsu.eduarxiv.org While the triplet state is generally predicted to lie above the singlet ground state for this compound, the small energy gap suggests that the triplet state is thermally accessible. psu.edu

Here is a table summarizing some calculated singlet-triplet energy gaps for this compound:

MethodBasis SetSinglet-Triplet Gap (kcal/mol)Singlet-Triplet Gap (eV)Reference
BLYP6-31G(d)1.5~0.06 aip.orgpsu.eduarxiv.org
B3LYP6-31G(d)5.7~0.25 aip.orgpsu.eduarxiv.org
PW91/PW916-31G(d)-4.7~-0.20 psu.edu
BPW916-31G(d)-4.9~-0.21 psu.edu
BLYP6-31G(d)1.5~0.06 psu.edu
RAS-SF6-31G(d)2.490.108 ub.edu

Note: Negative values for the singlet-triplet gap in some theoretical calculations indicate that the open-shell singlet state is lower in energy than the restricted closed-shell singlet state, further supporting the open-shell nature. acs.orgpsu.edu

Polyradical Character and Multireference Descriptions

Beyond a simple diradical, longer acenes, including this compound, can exhibit polyradical character, involving more than two unpaired electrons. rsc.orgacs.orgnih.govarxiv.orgresearchgate.net This increasing polyradical nature with increasing chain length is a key feature of higher acenes. aip.orgub.eduarxiv.orgresearchgate.netnih.gov Describing this complex electronic structure accurately often requires multireference theoretical methods that can account for the significant static correlation and the contribution of multiple electronic configurations to the ground state wave function. pnas.orgrsc.orgacs.orglboro.ac.ukchemrxiv.orgacs.orgaip.org For this compound, studies have shown contributions from configurations beyond the simple diradical, indicating an emerging polyradical character. arxiv.orgrsc.org

Spin-Polarized Ground States and Magnetic Moment Studies

The open-shell nature of this compound suggests the possibility of spin-polarized ground states. Theoretical studies have indicated that nonacene (B1237339) and this compound can present a spin-polarized ground state. arxiv.org While experimental determination of spin polarization in larger acenes via techniques like spin-polarized STM is challenging due to weak spin-orbit coupling, theoretical calculations, including spin-polarized DFT, are used to investigate the magnetic properties and spin density distribution in these molecules. rsc.orgnih.govnih.govresearchgate.net These studies aim to understand the distribution of unpaired electrons and the potential for magnetic moments in this compound, which is chosen as a prototypical coupler for studying long-range magnetic exchange interactions due to its open-shell singlet nature. researchgate.net

Theoretical Electronic Structure Calculations

Theoretical calculations play a crucial role in understanding the electronic structure of this compound, given its instability and the challenges associated with experimental characterization.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of acenes, including this compound. pnas.orgrsc.orgaip.orgacs.orgresearchgate.netpsu.eduacs.orgnih.govrsc.orgaip.orgcdnsciencepub.comresearchgate.netresearchgate.net DFT calculations have been applied to characterize the ground state, analyze singlet-triplet energy gaps, and study the spin-polarized nature of this compound. aip.orgacs.orgresearchgate.netpsu.edunih.govarxiv.orgnih.govresearchgate.net Various DFT functionals and basis sets have been employed, and the results can be sensitive to the chosen computational approach. aip.orgacs.orgpsu.eduaip.orgcdnsciencepub.com For instance, different DFT methods have yielded varying estimates for the singlet-triplet gap and the point at which the open-shell singlet ground state becomes more stable than the closed-shell singlet. aip.orgacs.orgpsu.eduarxiv.orgnih.gov Spin-polarized DFT calculations, in particular, are used to describe the electronic structure of this compound in both the gas phase and adsorbed states. nih.gov

Here is a table listing some DFT functionals used in studies related to this compound's electronic structure:

DFT Functional(s)Application AreaReference
BLYPSinglet-Triplet Gaps, Ground State Character aip.orgacs.orgpsu.eduarxiv.org
B3LYPSinglet-Triplet Gaps, Ground State Character aip.orgacs.orgpsu.eduarxiv.orgcdnsciencepub.com
PW91Ground State Character acs.orgpsu.edu
BPW91Ground State Character acs.orgpsu.edu
PBE1/PBEElectronic Structure of Quantum Dots (related context) acs.org
LC-wPBEElectronic Structure of Quantum Dots (related context) acs.org
M06-2xElectronic Structure of Quantum Dots (related context) acs.org
B3LYP-D3Singlet-Triplet Gaps researchgate.net
TAO-PBESinglet-Triplet Gaps researchgate.net
TAO-LDASinglet-Triplet Gaps researchgate.net
UB3LYP-D3(BJ)Dimerization Reaction Pathway (related context) researchgate.net
BH&HLYPExcitation Energies (related context) aip.org
CAM-B3LYPExcitation Energies (related context) aip.org

Despite the challenges in accurately capturing the multireference character with some DFT methods, they provide valuable insights into the electronic properties of this compound and complement high-level wave function theories. pnas.orgacs.orglboro.ac.ukchemrxiv.org

Complete Active Space Self-Consistent Field (CASSCF) Methods

Complete Active Space Self-Consistent Field (CASSCF) is a multi-configurational method used to describe the electronic structure of molecules, particularly those exhibiting static correlation. rsc.org In CASSCF, the wave function is constructed by including all possible electron configurations within a defined "active space" of electrons and orbitals. rsc.orgacs.org The orbitals within this active space are then optimized self-consistently. acs.org

Computational studies employing CASSCF methods have been utilized to investigate the electronic structure of oligoacenes, including this compound. These studies have provided theoretical predictions regarding the ground state and diradical character of these molecules. acs.org Contrary to the traditional view of acenes as closed-shell systems or having a triplet ground state, CASSCF calculations, among other methods, have suggested a singlet ground state with significant diradical character for longer acenes. acs.orglatrobe.edu.au This diradical character arises from the nature of the non-bonding molecular orbitals (NBMOs) that become singly occupied in the diradical configuration. acs.org

While CASSCF provides a qualitatively correct description of static correlation, its computational cost increases dramatically with the size of the active space, limiting its application to larger acenes or requiring the use of minimal basis sets, which can impact quantitative accuracy. pnas.org

Density Matrix Renormalization Group (DMRG) Studies

The Density Matrix Renormalization Group (DMRG) is a powerful numerical method capable of providing highly accurate (often referred to as "near-exact") solutions for strongly correlated electron systems, particularly in one-dimensional or quasi-one-dimensional systems like linear acenes. rsc.orgresearchgate.net DMRG can handle significantly larger active spaces compared to traditional CASSCF methods. rsc.orgresearchgate.net

DMRG studies have been instrumental in predicting the electronic ground state of acenes, including this compound. These calculations, using both Pariser–Parr–Pople (PPP) and ab initio Hamiltonians, have supported the prediction that acenes up to dothis compound possess a singlet ground state, with diradical and polyradical characters arising from antiferromagnetic coupling. rsc.org DMRG calculations have also been used to study singlet-triplet gaps in polyacenes, providing results that compare reasonably well with other reliable literature values. researchgate.netaip.org The method has also been extended to time-dependent simulations (TD-DMRG) to study electron dynamics, excitation energies, and absorption spectra in molecular systems, including this compound. acs.orgacs.org

Particle-Particle Random-Phase Approximation (pp-RPA)

The Particle-Particle Random-Phase Approximation (pp-RPA) is a method used in quantum chemistry to calculate correlation energy and describe electronic excitations. pnas.orgwdfiles.com It can be used in combination with both Hartree-Fock and Density Functional Theory (DFT). pnas.org For excited state calculations, pp-RPA typically starts from an N-2 electron system and adds back two explicitly correlated electrons to describe neutral states. pnas.org

Pp-RPA calculations have contributed to the understanding of the electronic structure of higher acenes, including this compound. Predictions based on pp-RPA suggest that the ground states of acenes up to this compound are on the closed-shell side of the diradical continuum, while longer acenes like unthis compound and dothis compound exhibit a growing polyradical character. wdfiles.com Pp-RPA has also been used to predict excitation energies and investigate the bonding nature of electronic states in acenes. wdfiles.comunibo.it Studies have shown that pp-RPA can provide good predictions for certain excited states, such as those with charge transfer or zwitterionic character, which are often underestimated by TD-DFT. wdfiles.com Pp-RPA computed excitation energies have been shown to reproduce experimental data well for acenes. unibo.it

Interfacial Electronic Structure Studies and Molecule-Electrode Interactions

The interaction between organic molecules like this compound and metal electrodes is a critical aspect in the performance of organic electronic devices. The electronic structure at the molecule-electrode interface dictates charge injection and transport properties. pku.edu.cn Studies on the interfacial electronic structure of acenes on metal surfaces, such as gold (Au) and copper (Cu), provide insights into these interactions. researchgate.netacs.org

Scanning tunneling microscopy (STM) and spectroscopy (STS) combined with theoretical calculations have been used to investigate the electronic properties of acenes, including this compound, on surfaces like Au(111). researchgate.net These studies can reveal the energy position and spatial distribution of molecular electronic states when adsorbed on a surface. researchgate.net The interaction with the substrate can influence the electronic structure of the molecule, including phenomena like charge transfer and shifts in energy levels. acs.org The coupling strength between the molecule and the electrode, which can range from weak physisorption (van der Waals interaction) to strong chemisorption (covalent bonding), significantly impacts the interfacial properties and charge transport mechanisms. pku.edu.cn The specific type of interaction at the molecule-electrode interface plays a crucial role in determining the coupling strength. pku.edu.cn

Research findings indicate that for this compound on surfaces like Au(111), the main contributor to the ground state remains the lowest-energy closed-shell electronic configuration, even though a first diradical electronic perturbative contribution is present. researchgate.net The energy gap between the first electronic tunneling resonances below and above the Fermi energy tends to stabilize for longer acenes like this compound and unthis compound on surfaces. researchgate.net Techniques like X-ray photoemission spectroscopy (XPS), photoemission orbital tomography (POT), and X-ray absorption spectroscopy (XAS), combined with DFT calculations, are employed to study the adsorption geometry and interfacial electronic structure, revealing details about charge transfer and energy level alignment at the metal/organic interface. acs.org

Mechanisms of Optical Properties and Advanced Spectroscopic Characterization of Decacene

Fundamental Mechanisms of Light-Matter Interaction

The interaction of light with decacene is primarily governed by the behavior of its π-electrons, which are delocalized across the molecule's extended conjugated system. These interactions give rise to characteristic optical absorption and emission phenomena.

π–π* Electron Transitions

A fundamental mechanism underlying the optical properties of this compound, and conjugated organic molecules in general, is the π–π* electron transition. These transitions involve the excitation of an electron from a bonding pi (π) molecular orbital to a higher-energy antibonding pi-star (π) molecular orbital easychem.orgnist.govresearchgate.net. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are often π and π orbitals respectively in conjugated systems, dictates the energy required for this transition and thus the wavelength of light absorbed researchgate.net.

In linear acenes, the extent of the conjugated π system increases with the number of fused benzene (B151609) rings. This expansion leads to a decrease in the HOMO-LUMO energy gap uni.lu. As a result, the energy required for π–π* transitions decreases, causing a shift in optical absorption towards lower energies and longer wavelengths (a bathochromic shift) nist.govresearchgate.net. Theoretical studies on oligoacenes, including this compound, have investigated these π-π* excitation energies, confirming this trend researchgate.netnih.gov. The optical absorption spectra of acenes are typically characterized by a strong band in the ultraviolet (UV) region (often termed the β band) and weaker bands extending into the visible region (the p band) uni.lu. Both of these characteristic bands shift to longer wavelengths as the acene chain length increases uni.lu. The p band is particularly relevant as its energy is linked to the optical gap and arises predominantly from the HOMO → LUMO transition uni.lu.

Energy Gap Dependence on Emission Wavelength

The energy gap of a material is intrinsically linked to the wavelengths of light it can absorb and emit researchgate.netfishersci.cawikipedia.org. For fluorescent or phosphorescent materials, the energy difference between the excited state (often corresponding to the LUMO or a related excited molecular orbital) and the ground state (corresponding to the HOMO) determines the energy of the emitted photons, and thus the emission wavelength. A smaller energy gap corresponds to lower energy photons and therefore longer emission wavelengths researchgate.netfishersci.ca.

In the case of acenes, the progressive decrease in the HOMO-LUMO gap with increasing molecular length has a direct impact on their optical properties. This shrinking gap leads to absorption and potentially emission at longer wavelengths uni.lu. Scanning Tunneling Spectroscopy (STS) measurements performed on acenes adsorbed on a Au(111) surface have provided experimental evidence for this trend, showing a progressive closing of the transport electronic gap as the acene series is extended nih.goveasychem.org. For this compound and unthis compound on Au(111), the transport gap was observed to stabilize at around 1 eV nih.goveasychem.org. While the transport gap measured by STS is not always identical to the optical gap, both are related to the electronic structure and show a dependence on acene length easychem.org.

Control of Photophysical Properties

Controlling the photophysical properties of organic molecules like this compound is a key area of research for potential applications in organic electronics and photonics. For acenes, the primary determinant of their photophysical properties is their molecular structure, specifically the length of the conjugated chain, which dictates the energy gap uni.lu.

Beyond structural length, research on related molecular systems, such as dicyanomethylenedihydrofuran (B1258393) (DCDHF) fluorophores and heterotetracenes, has demonstrated that photophysical properties can be influenced by factors including solvent polarity, viscosity, and the introduction of heteroatoms arxiv.orgnih.gov. These studies highlight potential strategies for tuning optical behavior in conjugated systems. For instance, the electronic nature of heteroatoms can control the band gap and fluorescence quantum yield nih.gov. Theoretical studies have also explored the possibility of influencing transitions in this compound using external stimuli, such as the use of chirped laser pulses to induce dipole-forbidden transitions . However, the high reactivity and on-surface synthesis of this compound present unique challenges and opportunities for controlling its photophysical properties compared to more stable, solution-processable organic molecules.

Advanced Spectroscopic Analysis Techniques

Given the instability of larger acenes like this compound, their characterization often requires advanced spectroscopic techniques capable of analyzing individual molecules or thin films prepared under controlled conditions. Scanning probe microscopy techniques, particularly Scanning Tunneling Microscopy (STM) and Scanning Tunneling Spectroscopy (STS), have proven invaluable in this regard.

Scanning Tunneling Microscopy (STM) for Visualization

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique that allows for the visualization of conducting surfaces and adsorbed molecules with atomic resolution nih.govnih.gov. For this compound, STM has been successfully employed to directly image individual molecules generated on a gold surface under ultrahigh vacuum conditions nih.govnih.govnih.govcenmed.com. This visualization is crucial for confirming the successful synthesis and structural integrity of these highly reactive molecules. High-resolution non-contact Atomic Force Microscopy (nc-AFM) has also been utilized to provide unambiguous structural and chemical identification of higher acenes nih.gov. The ability to visualize individual this compound molecules on a surface is a testament to the precision and capabilities of modern scanning probe microscopy.

Scanning Tunneling Spectroscopy (STS) for Electronic Resonances and Transport Gaps

Scanning Tunneling Spectroscopy (STS), often performed in conjunction with STM, is a technique used to probe the local electronic structure of surfaces and adsorbed molecules nih.gov. By measuring the tunneling current as a function of the applied voltage, STS can provide information about the density of electronic states, including the energy levels of molecular orbitals such as the HOMO and LUMO nih.goveasychem.org.

STS has been extensively applied to study the electronic properties of this compound and other acenes synthesized on surfaces nih.govcenmed.com. These measurements reveal electronic resonances that correspond to the energies of the molecular orbitals nih.gov. Crucially, STS allows for the quantification of the transport electronic gap, which is the energy difference between the HOMO and LUMO as measured by tunneling nih.goveasychem.org. Studies using STS on acenes on Au(111) have tracked the evolution of this transport gap as the acene length increases, demonstrating its decrease with increasing conjugation nih.goveasychem.org. The transport gap for this compound on Au(111) has been measured using this technique nih.goveasychem.org. STS, including two-probe variations, provides critical insights into the electronic structure and charge transport characteristics of individual this compound molecules on surfaces nih.gov.

Here is a summary of the transport gap values for some acenes measured by STS on Au(111), illustrating the dependence on the number of fused rings:

AceneNumber of RingsTransport Gap (eV) nih.goveasychem.org
Pentacene (B32325)5~2.0
Hexacene6~1.5
Heptacene (B1234624)7~1.3
Nonacene (B1237339)9~1.1
This compound10~1.0
Unthis compound11~1.0
Dothis compound12~1.4 (re-opening)

Note: Values are approximate and based on interpretations of graphical data in the cited sources.

High-Resolution Non-Contact Atomic Force Microscopy (AFM)

High-resolution non-contact Atomic Force Microscopy (nc-AFM) is a powerful technique for visualizing the surface structure of molecules at the atomic and submolecular level. In nc-AFM, a sharp tip attached to a cantilever is oscillated near the sample surface without making direct contact. The interactions between the tip and the sample surface cause changes in the cantilever's resonance frequency or amplitude, which are used to create a topographic image of the surface. afmworkshop.comnih.govkosekgroup.cz This method is particularly useful for studying organic molecules adsorbed on surfaces, allowing for the visualization of their internal bonding structure. researchgate.net Functionalizing the AFM tip with a single molecule, such as carbon monoxide (CO), can significantly enhance the resolution, enabling the imaging of chemical bonds within a molecule. researchgate.net These experiments are often performed under ultra-high vacuum and low-temperature conditions to achieve optimal resolution and stability. researchgate.net High-resolution nc-AFM images of this compound on surfaces can reveal details about its adsorption configuration, molecular packing, and potential surface-induced structural distortions. recercat.cat The technique provides a direct real-space view of the molecule, complementing information obtained from diffraction or spectroscopic methods.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the electronic structure and local atomic environment of a material by measuring the absorption of X-rays as a function of energy. wikipedia.organsto.gov.aursc.org XAS involves the excitation of core electrons to unoccupied states. nih.gov The resulting spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). nih.gov The XANES region, close to the absorption edge, is sensitive to the electronic state and coordination chemistry of the absorbing atom. rsc.org The EXAFS region, at higher energies, provides information about the distances, types, and coordination numbers of neighboring atoms. nih.gov For this compound, XAS can be used to investigate the electronic structure of carbon atoms within the molecule, providing insights into the unoccupied molecular orbitals and the degree of electron delocalization. Studies on similar polycyclic aromatic hydrocarbons using XAS have revealed details about their electronic transitions and interactions with substrates. researchgate.net Access to synchrotron radiation facilities is typically required for XAS experiments due to the need for intense and tunable X-ray beams. wikipedia.org

Photoelectron Spectroscopy

Photoelectron Spectroscopy (PES) is a surface-sensitive technique that analyzes the kinetic energy of electrons emitted from a material when it is irradiated with photons. ub.edulibretexts.org This technique provides information about the elemental composition, chemical state, and electronic structure of the material's surface. thermofisher.com Two common types of PES are X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS). ub.edulibretexts.org XPS uses soft X-rays to probe core electron levels, providing information about the elemental composition and chemical states of atoms. libretexts.orgthermofisher.com UPS uses vacuum UV radiation to examine valence electron levels, offering insights into the molecular orbitals involved in bonding. libretexts.orgthermofisher.com For this compound, PES, particularly UPS, can be used to study its valence band structure, including the energies and character of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org XPS can provide information on the purity of this compound films or samples and identify any surface contamination. thermofisher.com The binding energies of core electrons measured by XPS are characteristic of each element and can be influenced by their chemical environment. thermofisher.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions in molecules that absorb light in the UV and visible regions of the electromagnetic spectrum (typically 200-700 nm). libretexts.orglibretexts.orgshu.ac.uk Absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (like the HOMO) to higher energy unoccupied orbitals (like the LUMO). libretexts.orglibretexts.orgmsu.edu The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure, particularly its conjugated π system. libretexts.orglibretexts.org Extended conjugated systems, like that in this compound, typically lead to absorption at longer wavelengths compared to smaller aromatic systems. libretexts.orglibretexts.orgmsu.edu UV-Vis spectroscopy of this compound can reveal its electronic transition energies, which are related to the HOMO-LUMO gap. The absorption spectrum shows bands corresponding to these transitions, providing information about the molecule's optical properties. shu.ac.ukmsu.edu The intensity and position of these bands can be influenced by factors such as solvent, temperature, and aggregation state. msu.edu

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically used to study materials that contain unpaired electrons, such as free radicals or molecules in triplet states. libretexts.orgwikipedia.orgbruker.com The basic principles are analogous to Nuclear Magnetic Resonance (NMR), but EPR excites the spins of electrons instead of atomic nuclei. wikipedia.orgbruker.com EPR spectroscopy can provide valuable information about the identity, concentration, and local environment of paramagnetic species. bruker.com For polycyclic aromatic hydrocarbons like this compound, which can potentially form radical species or exist in a triplet ground state depending on their size and structure, EPR can be a crucial tool for characterizing their electronic ground state and investigating the formation of paramagnetic intermediates. researchgate.netcore.ac.uk Analysis of EPR spectra, including g-factors and hyperfine coupling constants, can provide insights into the distribution of the unpaired electron spin density within the molecule. libretexts.org

Nuclear Magnetic Resonance (NMR) and GIAO for Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution or solid state. It provides detailed information about the connectivity and local environment of atoms based on the magnetic properties of their nuclei. For larger molecules like this compound, both ¹H and ¹³C NMR are essential for full structural characterization. Chemical shifts and coupling constants obtained from NMR spectra provide insights into the hybridization, bonding, and spatial arrangement of atoms.

Computational methods, such as those employing Gauge-Independent Atomic Orbitals (GIAO), are often used in conjunction with NMR spectroscopy for accurate prediction of NMR chemical shifts. faccts.demdpi.comajol.info Comparing experimental NMR data with calculated shifts for different possible conformers can aid in determining the preferred conformation of a molecule. faccts.demdpi.com While this compound is a relatively rigid planar molecule due to its extended aromatic system, theoretical calculations including GIAO can still be valuable for fine-tuning structural details and understanding any subtle conformational preferences or distortions that might arise in different environments. nih.gov GIAO calculations are considered important for obtaining reliable NMR parameters. faccts.de

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption or emission of infrared light by a sample to obtain information about its vibrational modes. wikipedia.orgmdpi.com Different chemical bonds and functional groups within a molecule absorb infrared radiation at specific frequencies, creating a unique vibrational fingerprint. mdpi.comphotometrics.net FTIR spectroscopy is widely used for identifying organic compounds and determining their chemical structure. photometrics.net For this compound, FTIR spectroscopy can provide information about the characteristic vibrational modes of its aromatic rings and C-H bonds. researchgate.net Analysis of the FTIR spectrum can help confirm the presence and purity of this compound and provide insights into its molecular structure and functional groups. photometrics.net Changes in the vibrational frequencies or intensities can also be sensitive to the molecule's environment, such as its solid state or interactions with a substrate. researchgate.net FTIR microscopy allows for the analysis of very small samples. photometrics.net

Laser-Induced Breakdown Spectroscopy (LIBS)

Laser-Induced Breakdown Spectroscopy (LIBS) is an analytical technique that utilizes a high-energy laser pulse to ablate a small amount of material from a sample, creating a plasma. nih.govresearchgate.netresearchgate.net The light emitted from this plasma, as excited atoms and ions return to lower energy states, is then collected and analyzed to determine the elemental composition of the sample. researchgate.netresearchgate.net LIBS offers several advantages, including minimal sample preparation, rapid analysis, and the ability to analyze materials in various states (solid, liquid, gas). researchgate.net It is primarily an elemental analysis technique. nih.govresearchgate.netresearchgate.net

While LIBS is a versatile technique for elemental analysis across various fields, including material science, environmental monitoring, and cultural heritage, specific published studies detailing the application of LIBS for the characterization of this compound were not identified in the conducted literature search. Therefore, a detailed discussion of LIBS mechanisms and specific research findings directly related to this compound cannot be provided based on the available search results. However, in principle, if elemental composition analysis of this compound samples were required, LIBS could be a suitable technique to identify the constituent elements (Carbon and Hydrogen), although its primary strength lies in detecting heavier elements that produce distinct emission lines in the plasma.

Computational Approaches to Optical Response and Absorption Calculations

Computational methods play a crucial role in understanding and predicting the optical properties of molecules like this compound, particularly its optical response and absorption spectra. Due to the increasing size and complexity of higher acenes, theoretical calculations are often employed to complement or precede experimental investigations.

Studies have utilized various computational approaches to investigate the electronic structure and optical absorption of this compound and other linear acenes. The Pariser-Parr-Pople (PPP) model Hamiltonian, combined with large-scale multi-reference singles-doubles configuration interaction (MRSDCI) approach, has been applied to calculate the linear optical absorption of this compound. nih.govnih.gov These calculations aim to determine the energies and nature of excited states, which are directly related to the absorption spectrum.

Research using the PPP model and MRSDCI has predicted features in the singlet linear optical absorption of this compound. The calculations suggest that the x-polarized spectra dominate the absorption, while the y-polarized spectra are very faint. nih.gov Differences in calculated spectra have been observed depending on the parameters used in the PPP model, such as standard versus screened parameters, with screened parameters leading to a red shift in the spectra. nih.gov

Time-dependent density functional theory (TD-DFT) is another widely used computational approach for studying the excited states and absorption spectra of large molecules. While standard linear response TD-DFT can sometimes overestimate or underestimate excitation energies in extended π-conjugated systems like acenes, variations and optimally tuned approaches are being developed to improve accuracy.

Real-time time-dependent density functional theory (RT-TDDFT) has also been employed to simulate the response of molecules, including this compound, to laser pulses, providing insights into charge migration and dipole-forbidden transitions. These simulations can help predict how this compound would interact with light under specific conditions. Time-dependent configuration interaction (TD-CI) is another method that offers advantages for modeling ultrafast and nonlinear processes and computing spectra, and it has been applied to this compound to compute its response to various pulses.

Computational studies have also explored the electronic structure of acenes, including this compound, to understand the nature of their ground and low-lying excited states and the singlet-triplet energy gap. nih.gov These calculations are essential for interpreting the observed optical properties and predicting the behavior of this compound in opto-electronic applications.

While experimental absorption spectra for this compound may not be as readily available as for smaller acenes, computational predictions provide valuable theoretical data on its expected optical behavior, including the positions and intensities of absorption peaks. nih.govnih.gov

Table 1: Calculated Singlet Linear Optical Absorption Energies for this compound

StateStandard Parameters (eV)Screened Parameters (eV)Polarization
1~1.108~0.719x
2~1.162~0.833x
3~1.294-x

Note: Data approximated from graphical or descriptive information in source. Specific numerical values may vary depending on the computational methodology and parameters used.

Computational studies on this compound and other acenes continue to advance, providing deeper understanding of their electronic and optical properties, which is crucial for their potential applications in organic electronics and photonics.

Thin Film Growth Processes of Decacene

Vapor Deposition Techniques

Vapor deposition methods involve the transfer of the material from a source to a substrate in a vacuum or low-pressure gaseous environment. These techniques are favored for organic molecules that can be sublimed or evaporated without decomposition.

Atomic Layer Deposition (ALD) Methodologies

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting gas-phase chemical reactions. wikipedia.orgresearchgate.net In a typical ALD process, two precursors are introduced alternately into a reaction chamber, reacting with the substrate surface in a saturated manner, leading to the deposition of a very thin layer, often on the order of a single atomic layer per cycle. wikipedia.orgresearchgate.net ALD is known for its ability to produce highly uniform, conformal, and pinhole-free films with precise thickness control, even on complex 3D structures. wikipedia.orgresearchgate.netresearchgate.net While ALD is a powerful technique for depositing various thin films, including some organic-inorganic hybrid materials researchgate.net, detailed published research specifically outlining ALD methodologies for the deposition of decacene thin films was not found in the conducted searches. General ALD processes involve understanding surface chemistry and precursor selection to achieve the desired self-limiting growth. researchgate.net

Thermal Evaporation Approaches

Thermal evaporation is a widely used physical vapor deposition (PVD) method for depositing thin films of various materials, including organic molecules. mdpi.commoorfield.co.uknffa.euicfo.eu The process involves heating a solid source material in a high-vacuum chamber until it sublimes or evaporates. mdpi.commoorfield.co.uknffa.eu The vaporized material then travels through the vacuum and condenses on a cooler substrate, forming a thin film. moorfield.co.uknffa.eu Thermal evaporation is a relatively simple and cost-effective technique, capable of achieving high deposition rates. nffa.eu It is often used for organic semiconductors that can be sublimed without thermal decomposition. moorfield.co.uk The substrate is typically placed in a vacuum chamber, and the organic material is heated to its sublimation temperature. mdpi.com The evaporated molecules travel in a line-of-sight path to the substrate, where they condense. moorfield.co.uk Control over film thickness is often achieved using a quartz crystal monitor. nffa.eu While thermal evaporation is a common method for depositing organic thin films, specific detailed parameters and research findings solely focused on the thermal evaporation of this compound were not extensively available in the conducted searches. Studies on other acenes like pentacene (B32325) have demonstrated the use of thermal vacuum evaporation to obtain continuous and reproducible films, highlighting the importance of controlling growth conditions, such as substrate temperature and deposition rate, to influence film morphology and properties. mdpi.com

Kinetic and Thermodynamic Control of Film Growth

The formation of thin films by vapor deposition is a non-equilibrium process, and the resulting film structure and morphology are governed by a complex interplay between kinetic and thermodynamic factors. frontiersin.org Understanding and controlling these factors are crucial for obtaining films with desired properties.

Nucleation and Early-Stage Film Growth Dynamics

Thin film growth begins with the adsorption of deposited species onto the substrate surface. These adsorbed species (adatoms or admolecules) diffuse across the surface until they either re-evaporate or encounter other adspecies and form stable clusters, a process known as nucleation. mdpi.comresearchgate.nettuwien.ac.at The initial stages of growth are characterized by the formation of tiny nuclei on the substrate surface. mdpi.comresearchgate.net The nucleation density, or the number of nuclei per unit area, is influenced by factors such as substrate temperature, deposition rate, and the interaction strength between the deposited material and the substrate. tuwien.ac.atresearchgate.net A higher substrate temperature or lower deposition rate generally leads to lower nucleation density and larger islands, while a lower temperature or higher rate can result in higher nucleation density and smaller islands. researchgate.net The early-stage film growth dynamics involve the diffusion of adatoms/admolecules, the formation and growth of stable nuclei, and the attachment and detachment of species at island edges. tuwien.ac.at The specific dynamics for this compound would depend on its interaction with the chosen substrate and the deposition parameters, but detailed experimental studies specifically on the nucleation and early-stage growth dynamics of this compound films were not found in the conducted searches.

Island Growth, Coarsening, Coalescence, and Percolation

In Situ Characterization of Growth Processes

Understanding the dynamic processes occurring during the deposition of this compound thin films requires in situ characterization techniques. These methods allow for real-time monitoring of film growth without exposing the sample to the ambient environment, providing valuable insights into nucleation, growth kinetics, and structural evolution aps.orgresearchgate.net.

A wide range of in situ techniques are available for monitoring thin film growth, categorized by the physical quantities measured, such as real-space imaging, diffraction, and spectroscopy nih.gov. Techniques like reflection high-energy electron diffraction (RHEED), scanning tunneling microscopy (STM), and X-ray photoelectron spectroscopy (XPS) are employed for in situ studies of epitaxial film growth, offering insights into growth mechanisms and enabling control over film properties researchgate.net. Spectroscopic ellipsometry (SE) is another powerful in situ technique capable of measuring film thickness and optical properties with high sensitivity, even at the sub-angstrom level, and can monitor growth kinetics in real-time jawoollam.comamazon.deelsevier.com.

Real-time monitoring is crucial for observing dynamic reactions, phase transitions, and structural changes during growth, which is essential for understanding fundamental growth mechanisms and controlling film quality aps.org. For instance, in situ and real-time SE has been used to monitor the evolution of optical properties and thickness during the deposition of various thin films, allowing for the characterization of growth rates and optical constants jawoollam.com. Differential reflectance spectroscopy (DRS) is another technique that has been developed for real-time monitoring of solution-based growth processes, such as drop-casting of organic semiconductor films, capturing events like solvent evaporation and liquid-solid transitions aps.org.

Synchrotron X-ray techniques, such as X-ray reflectivity (XRR) and X-ray fluorescence (XRF), can also be employed for in situ and real-time studies of thin film growth in ultra-high vacuum chambers. XRR can determine whether a film grows layer-by-layer or in 3D islands and provides insight into growth kinetics, while XRF probes the chemical composition during growth cornell.edu. Grazing-incidence wide-angle X-ray scattering (GIWAXS) is a technique that can simultaneously monitor thin film morphology and crystal structure in real-time by exploiting multiple scattering effects uni-tuebingen.de. This allows for the observation of morphology-related growth modes, crystallographic structure, and molecular orientation, as well as the temporal evolution of electron density uni-tuebingen.de.

In situ techniques are particularly advantageous for studying the early stages of thin film formation and decoupling dynamic growth processes from post-growth changes mdpi.com. Combining optical and electrical diagnostic tools in situ and in real-time can provide insights into morphological evolution, structure formation, and growth dynamics in various film/substrate systems nih.govmdpi.com.

Computational Modeling for Process Optimization (e.g., AI Models for Dendritic Growth)

Computational modeling plays a vital role in understanding and optimizing thin film growth processes, complementing experimental in situ characterization. Various modeling techniques are employed, including molecular dynamics (MD) simulations, kinetic Monte Carlo (KMC) simulations, and finite element (FE) simulations numberanalytics.com. These models can simulate the dynamic response of film properties to changes in process conditions, which is essential for closed-loop control of thin film deposition caltech.edu.

Monte Carlo simulations, for example, have been used to study thin film growth using lattice-gas, solid-on-solid models, mimicking features like compact clusters, fractal-like clusters, and different growth modes such as layer-by-layer and island growth ias.ac.in. These simulations can explore the competition between various time scales operating during growth processes like chemical vapor deposition (CVD) and physical vapor deposition (PVD) ias.ac.in. Phase-field modeling is another approach used to simulate thin film growth and analyze surface roughness evolution elsevier.com. Quantitative phase-field simulations have been applied to study dendritic crystallization, examining dendrite tip velocities and shapes and comparing them with theoretical predictions aps.orgucsd.edu.

Recent advancements include the application of artificial intelligence (AI) models for optimizing thin-film growth processes, particularly in addressing challenges like dendritic growth sciencedaily.comtus.ac.jp. Dendritic structures, or tree-like branching patterns, are a major obstacle in the large-area fabrication of thin-film devices, impacting device performance sciencedaily.comtus.ac.jp. Traditional methods for studying dendrites often rely on visual inspection and trial and error for optimization sciencedaily.com.

AI models are being developed to predict dendritic growth in thin films, helping to reveal the specific conditions and mechanisms that drive dendrite branching sciencedaily.comtus.ac.jp. For instance, a novel explainable AI model has been developed that integrates persistent homology and machine learning with energy analysis to bridge the gap between structure and process in dendritic growth tus.ac.jp. This approach allows for the quantification of structural changes in dendrites and establishes a relationship between these changes and Gibbs free energy, which influences dendrite formation during crystal growth tus.ac.jp. Machine-learning-assisted analysis of techniques like RHEED can also aid in interpreting complex experimental data and understanding film-growth dynamics, potentially paving the way for real-time monitoring and autonomous material synthesis arxiv.org.

Computational modeling, including the use of AI, provides powerful tools for gaining a deeper understanding of the fundamental processes governing this compound thin film growth and for optimizing deposition parameters to achieve desired film morphology and properties.

Advanced Computational Chemistry Studies on Decacene

Theoretical Frameworks and Methodologies

Computational studies on decacene employ various theoretical frameworks and methodologies to describe its electronic state and behavior.

Quantum Chemical Calculations (e.g., Hartree-Fock, Post-Hartree-Fock Methods)

Quantum chemical calculations, rooted in solving the Schrödinger equation, are fundamental to understanding the electronic properties of molecules. encyclopedia.pubqulacs.org The Hartree-Fock (HF) method is a basic ab initio approach that approximates the many-electron wave function as a single Slater determinant, providing a foundational, albeit approximate, description of the electron distribution and energy. encyclopedia.pubwikipedia.orgststephens.net.in While computationally less demanding, HF neglects instantaneous electron correlation, which is crucial for accurately describing systems with significant electron interactions, such as extended conjugated systems like this compound. encyclopedia.pubststephens.net.in

Post-Hartree-Fock methods aim to improve upon the HF approximation by incorporating electron correlation more explicitly. wikipedia.orgststephens.net.inwikipedia.org These methods include Configuration Interaction (CI), Coupled Cluster (CC), and Møller-Plesset perturbation theory (MPn). wikipedia.orgststephens.net.inwikipedia.org Studies on acenes, including this compound, have utilized these methods to investigate properties like singlet-triplet energy gaps, which are indicative of their electronic ground state and potential for diradical character. aip.orgaip.orgcdnsciencepub.comresearchgate.net For instance, calculations on this compound have employed methods like Density Matrix Renormalization Group (DMRG), which is capable of handling the strong correlation effects present in longer acenes, providing insights into their open-shell singlet or polyradical character. aip.orgaip.orgscilit.comscispace.comcore.ac.uk

Electron Correlation Methods

Electron correlation refers to the instantaneous repulsive interaction between electrons, which is not fully accounted for in the Hartree-Fock method. encyclopedia.pubststephens.net.in Various methods are employed to capture this effect, including those mentioned above (CI, CC, MPn) and Density Functional Theory (DFT). encyclopedia.publibretexts.orgrsc.org DFT methods, while often more computationally efficient for larger systems, approximate the electron correlation energy based on the electron density. encyclopedia.pubunimelb.edu.aumit.edu The choice of functional in DFT is critical for the accuracy of the results, particularly for properties sensitive to electron correlation, such as the singlet-triplet gap in acenes. cdnsciencepub.comresearchgate.net Studies comparing different DFT functionals and post-HF methods have been conducted to benchmark their performance in describing the electronic structure and relative stabilities of different spin states in acenes up to this compound. cdnsciencepub.comresearchgate.net

Multiscale Modeling Approaches

Multiscale modeling approaches are employed when the phenomena of interest span a wide range of length and time scales. cecam.orgtechscience.commpg.deelsevier.com While specific applications of multiscale modeling solely focused on this compound are less commonly highlighted in the search results compared to electronic structure calculations, this approach is valuable for understanding how the behavior of individual this compound molecules might influence macroscopic properties in materials. For example, understanding the interaction of this compound with surfaces or other molecules in an extended system could potentially utilize multiscale techniques, combining quantum mechanics for describing the electronic interactions within this compound with more coarse-grained methods for the larger environment. cecam.orgmpg.denih.gov

Simulation of Molecular Interactions and Dynamics

Molecular simulations, such as Molecular Dynamics (MD), provide insights into the time-dependent behavior of molecules and their interactions. While the provided search results include MD studies on decane (B31447) (a saturated hydrocarbon) and water interfaces psu.edumdpi.com, and mention MD simulations in the context of other molecules researchgate.netusc.gal, direct information on extensive MD simulations specifically focused on this compound's intramolecular dynamics or interactions with other species was not prominently found. However, MD simulations are a standard tool in computational chemistry for studying molecular motion, conformational changes, and interactions in various environments, and could be applied to this compound to explore its behavior in solution or on surfaces, complementing static quantum chemical calculations.

Emerging Research Applications of Decacene in Organic Electronics and Advanced Materials

Organic Semiconductor Research and Device Integration

Decacene and other higher acenes are subjects of intense study as potential high-performance organic semiconductors. duke.edunih.gov Their extended π-systems suggest the possibility of high charge carrier mobilities, a key requirement for efficient organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). nih.govresearchgate.net

The integration of this compound into organic electronic devices is an active area of research. While unsubstituted acenes typically exhibit p-type semiconducting behavior, modifications and integration strategies are being explored to tune their electronic properties. researchgate.net The "precursor approach," involving the synthesis of stable, soluble this compound precursors followed by their in situ conversion to the active acene, is a valuable method for processing and integrating these reactive molecules into thin films and devices. beilstein-journals.orgresearchgate.net This approach helps to overcome issues related to this compound's low solubility and tendency to dimerize or undergo photooxidation. beilstein-journals.orgnih.gov

Research findings indicate that the electronic properties of acenes, including this compound, are strongly dependent on their size and the intermolecular order in the solid state. nih.govacs.org Achieving controlled morphology and crystallinity in this compound films is crucial for optimizing device performance. researchgate.netresearchgate.netacs.org

Molecular Electronics and Spintronics Potential

Acenes, including this compound, are considered attractive candidates for applications in molecular electronics due to their unique electronic properties. nih.govresearchgate.net The field of molecular electronics aims to utilize single molecules or small collections of molecules as electronic components. sigmaaldrich.comrsc.org this compound's extended conjugation and relatively small HOMO-LUMO gap make it a promising building block for molecular wires and other nanoscale electronic elements. nih.govresearchgate.net

Furthermore, acenes are being explored for their potential in spintronics, an emerging field that seeks to exploit the spin of electrons in addition to their charge. nih.govsciencedaily.com Larger acenes are expected to exhibit increased diradical or polyradical character in their ground states, which is of interest for spintronic applications. researchgate.netresearchgate.netnih.gov Studies on the electronic structure of this compound and other long acenes suggest that their ground states lie on the closed-shell side of the diradical continuum, but exhibit growing polyradical character with increasing length. duke.edu This characteristic could be leveraged for developing molecular spintronic devices. researchgate.netnih.gov

Advanced Optoelectronic Device Development

The distinctive optical and electronic properties of acenes have led to their broad applicability in organic optoelectronics. rsc.org this compound's electronic structure and energy gap are relevant for the development of advanced optoelectronic devices, which combine optics and electronics. nano-di.comepfl.chmpg.de These devices include organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). researchgate.netsigmaaldrich.comuniv-rennes.fr

While the inherent reactivity of larger acenes like this compound can be detrimental in some optoelectronic applications due to reactions like cycloaddition with singlet oxygen, this reactivity can also be harnessed for specific functionalities. rsc.org Research focuses on stabilizing this compound or utilizing its unique properties in controlled environments or through specific device architectures. The development of novel organic semiconductor devices based on materials like this compound is a key aspect of advancing optoelectronic technology. mpg.de

Sensors and Stimuli-Responsive Materials Research

Beyond traditional organic electronics, the characteristic reactivity and properties of acenes, including this compound, are being investigated for applications in sensors and stimuli-responsive materials. researchgate.netrsc.orgdntb.gov.ua The ability of acenes to participate in cycloaddition reactions, particularly with singlet oxygen, can be utilized for sensing applications. rsc.org This reactivity can lead to detectable changes in the material's properties upon exposure to the target analyte.

Stimuli-responsive materials are designed to change their properties in response to external cues such as light, temperature, or chemical environment. wiley.comnih.govadvancedsciencenews.comrsc.org The predictable reaction chemistry of acenes offers opportunities for designing materials that respond to specific stimuli. rsc.org While research specifically on this compound in this context is emerging, the principles established for smaller acenes suggest potential for this compound-based materials in areas like chemical sensing or the development of materials with tunable properties triggered by external stimuli. rsc.orgucsd.edu

Design Principles for Next-Generation Acene-Based Materials

The development of next-generation acene-based materials, including those incorporating this compound, relies on a deep understanding of the structure-property relationships and the design principles that govern their electronic, optical, and chemical behavior. acs.org Key design considerations include strategies to enhance stability, control solid-state packing, and tune electronic properties.

Innovative synthetic strategies, such as on-surface synthesis and the precursor approach, are crucial for accessing and studying larger acenes. researchgate.netbeilstein-journals.orgresearchgate.netrsc.org Functionalization of the acene core with various substituents is another approach to improve processability, stability, and to tailor electronic characteristics, potentially enabling ambipolar semiconducting behavior. nih.govresearchgate.netacs.org Understanding and controlling intermolecular interactions in the solid state is paramount for achieving high charge carrier mobilities and optimizing device performance. researchgate.netacs.org Theoretical modeling and experimental characterization techniques play vital roles in guiding the design and synthesis of new acene-based materials with desired properties for specific applications in organic electronics and advanced functional materials. duke.eduacs.org

Q & A

Q. What experimental methodologies are most effective for synthesizing decacene?

this compound is synthesized via on-surface assisted reduction of tetraepoxy this compound precursors on Au(111) under ultra-high vacuum (UHV) conditions. This method avoids ambient instability by leveraging surface confinement and precise precursor alignment. Scanning tunneling microscopy (STM) is critical for verifying molecular structure post-synthesis .

Q. Why is this compound challenging to stabilize in ambient conditions?

this compound's instability arises from its open-shell radical character and high reactivity with oxygen and moisture. Stabilization requires inert environments (e.g., UHV) and surface confinement to prevent dimerization or decomposition. Computational studies suggest that topological constraints (e.g., cyclic vs. linear structures) can modulate stability .

Q. How do the electronic properties of this compound compare to shorter acenes like pentacene?

this compound exhibits a significantly reduced HOMO-LUMO gap (~1.1–1.2 eV) compared to pentacene (2.2 eV), attributed to extended π-conjugation. This narrower gap enhances charge-carrier mobility, making it promising for organic electronics. However, its radical character complicates traditional semiconductor applications .

Advanced Research Questions

Q. How do computational models resolve contradictions in experimental data on this compound’s electronic structure?

Discrepancies between RAS-SF and FT-TPSS computational methods highlight challenges in modeling this compound’s multiradical nature. For example, RAS-SF predicts a smaller singlet-triplet gap (ΔEST = 0.138 eV) for cyclo[a]this compound compared to FT-TPSS (ΔEST = 0.354 eV). Experimental validation via STM spectroscopy is essential to reconcile these differences .

Q. What explains the unexpected reopening of the energy gap in dothis compound compared to this compound?

While this compound and unthis compound show progressive gap reduction (~1.1 eV), dothis compound exhibits a gap increase to 1.4 eV. This anomaly is attributed to enhanced polyradical character and electron correlation effects, challenging the assumption that gap narrowing continues indefinitely with acene length .

Q. How does this compound’s stability against oxidation differ from its stability against reduction?

this compound is more stable against oxidation due to its electron-rich π-system but highly susceptible to reduction, which induces structural rearrangements. This contrasts with pentacene, which degrades via oxidation pathways. Stability studies require in situ electrochemical STM to monitor redox dynamics .

Methodological Guidance

Q. What techniques are recommended for analyzing this compound’s radical character?

  • STM/STS : Maps electronic states and quantifies local density of states (LDOS) to identify radical positions .
  • FT-TPSS/RAS-SF calculations : Compare multi-reference vs. density functional methods to model open-shell systems .
  • Magnetic susceptibility measurements : Detect unpaired electrons in bulk samples (limited by this compound’s instability) .

Q. How to design experiments to study this compound’s electronic transport properties?

  • Single-molecule junctions : Use STM-break junction techniques to measure conductance .
  • Angle-resolved photoemission spectroscopy (ARPES) : Resolve band dispersion in thin films (requires epitaxial growth on inert substrates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.